molecular formula C17H18N4O3 B4990763 2-[3-[3-(4,6-Dimethoxypyrimidin-2-yl)phenyl]pyrazol-1-yl]ethanol

2-[3-[3-(4,6-Dimethoxypyrimidin-2-yl)phenyl]pyrazol-1-yl]ethanol

Cat. No.: B4990763
M. Wt: 326.35 g/mol
InChI Key: YRBHCCZWJRSYIT-UHFFFAOYSA-N
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Description

2-[3-[3-(4,6-Dimethoxypyrimidin-2-yl)phenyl]pyrazol-1-yl]ethanol is a complex organic compound that features a pyrazole ring substituted with a phenyl group and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[3-(4,6-Dimethoxypyrimidin-2-yl)phenyl]pyrazol-1-yl]ethanol typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. The phenyl group is then introduced via a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The pyrimidinyl group is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with the phenylpyrazole intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and reagents are selected to minimize costs and environmental impact, adhering to principles of green chemistry .

Chemical Reactions Analysis

Types of Reactions

2-[3-[3-(4,6-Dimethoxypyrimidin-2-yl)phenyl]pyrazol-1-yl]ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[3-[3-(4,6-Dimethoxypyrimidin-2-yl)phenyl]pyrazol-1-yl]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-[3-(4,6-Dimethoxypyrimidin-2-yl)phenyl]pyrazol-1-yl]ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-[3-(4,6-Dimethoxypyrimidin-2-yl)phenyl]pyrazol-1-yl]ethanol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[3-[3-(4,6-dimethoxypyrimidin-2-yl)phenyl]pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-23-15-11-16(24-2)19-17(18-15)13-5-3-4-12(10-13)14-6-7-21(20-14)8-9-22/h3-7,10-11,22H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBHCCZWJRSYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C2=CC=CC(=C2)C3=NN(C=C3)CCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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